Ethyl 2-cyanooct-7-enoate

Description

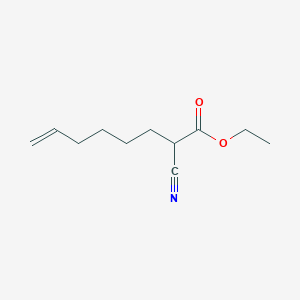

Ethyl 2-cyanooct-7-enoate is an unsaturated ester characterized by a cyano (-CN) group at the second carbon and a terminal double bond (oct-7-enoate). The ester and cyano groups enhance its reactivity, making it a candidate for nucleophilic substitutions or Michael additions .

Properties

CAS No. |

91340-22-6 |

|---|---|

Molecular Formula |

C11H17NO2 |

Molecular Weight |

195.26 g/mol |

IUPAC Name |

ethyl 2-cyanooct-7-enoate |

InChI |

InChI=1S/C11H17NO2/c1-3-5-6-7-8-10(9-12)11(13)14-4-2/h3,10H,1,4-8H2,2H3 |

InChI Key |

HMHQTXVGAJWQCX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CCCCC=C)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyanooct-7-enoate can be synthesized through various methods. One common approach involves the alkylation of enolate ions. The enolate ion, formed from a suitable precursor, reacts with an alkyl halide in an S_N2 reaction, displacing the leaving group by backside attack . Another method involves the esterification of a carboxylic acid with ethanol under acidic conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes typically use catalysts to enhance reaction rates and yield. The reaction mixture is heated under reflux, and the product is purified through distillation and separation techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyanooct-7-enoate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.

Reduction: Reduction with lithium aluminum hydride converts the ester into a primary alcohol.

Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles such as amines or alcohols.

Major Products Formed

Hydrolysis: Carboxylic acid and ethanol.

Reduction: Primary alcohol.

Substitution: Derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-cyanooct-7-enoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-cyanooct-7-enoate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can lead to the formation of different products, influencing the compound’s biological and chemical properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-cyanooct-7-enoate shares functional groups with several compounds documented in the evidence. Below is a comparative analysis:

2.1 Ethyl Pyruvate (C₅H₈O₃)

- Structure : Contains a ketone (C=O) and ester group (, Fig. 2B).

- Reactivity: The ketone allows for aldol condensations, unlike the cyano group in this compound, which favors nucleophilic attack.

- Applications: Ethyl pyruvate is used in biomedical research for anti-inflammatory properties, whereas this compound’s unsaturated chain may suit polymer or agrochemical synthesis .

2.2 Ethyl 2-Phenylacetoacetate (C₁₂H₁₄O₃)

- Structure : Features a phenyl ring and acetoacetate ester ().

- Reactivity: The phenyl group stabilizes enolate intermediates, enabling keto-enol tautomerism. In contrast, the cyano group in this compound likely enhances electrophilicity at the α-carbon.

- Synthesis: Prepared via Claisen condensation, whereas this compound may require cyanoalkylation of ethyl acrylate derivatives .

2.3 Ethyl 4-Cyanobenzoate (C₁₀H₉NO₂)

- Structure: Aromatic ester with a para-cyano substituent ().

- Reactivity: The electron-withdrawing cyano group activates the aromatic ring for electrophilic substitution, differing from the aliphatic reactivity of this compound.

- Applications: Used in liquid crystals or pharmaceuticals; the aliphatic chain of this compound may offer flexibility in designing surfactants or plasticizers .

Data Table: Key Properties of Comparable Compounds

| Compound | Molecular Formula | Functional Groups | Key Reactivity | Applications |

|---|---|---|---|---|

| This compound | C₁₁H₁₅NO₂ | Ester, cyano, alkene | Nucleophilic addition | Polymer precursors, agrochemicals |

| Ethyl pyruvate | C₅H₈O₃ | Ester, ketone | Aldol condensation | Biomedical research |

| Ethyl 2-phenylacetoacetate | C₁₂H₁₄O₃ | Ester, keto, phenyl | Keto-enol tautomerism | Pharmaceuticals, dyes |

| Ethyl 4-cyanobenzoate | C₁₀H₉NO₂ | Ester, cyano (aromatic) | Electrophilic substitution | Liquid crystals, drugs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.